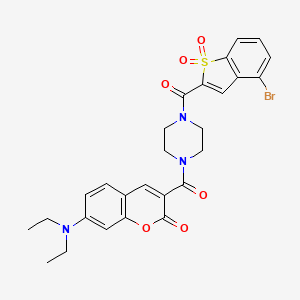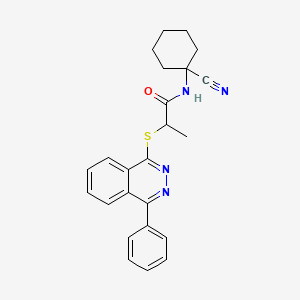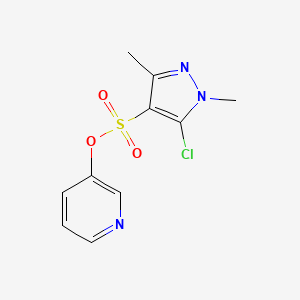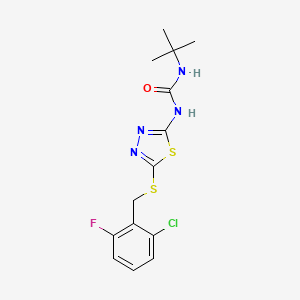
Stat3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STAT3-IN-3: es un inhibidor selectivo de la proteína transductora de señales y activador de la transcripción 3 (STAT3). STAT3 es un factor de transcripción involucrado en varios procesos celulares, incluyendo el crecimiento celular, la supervivencia, la diferenciación y la respuesta inmune. La desregulación de STAT3 se ha implicado en numerosos cánceres, lo que la convierte en un objetivo prometedor para la terapia contra el cáncer. This compound ha mostrado potencial para inducir la apoptosis en las células cancerosas, particularmente en el cáncer de mama .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de STAT3-IN-3 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que la síntesis involucra el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Métodos de producción industrial: La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluiría el uso de reactores químicos avanzados, técnicas de purificación y medidas de control de calidad para producir el compuesto a escala comercial .
Análisis De Reacciones Químicas
Tipos de reacciones: STAT3-IN-3 experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes: Las reacciones que involucran this compound típicamente requieren reactivos y condiciones específicas, como:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Química: STAT3-IN-3 se utiliza en la investigación química para estudiar la inhibición de STAT3 y sus efectos en varios procesos celulares. Sirve como un compuesto de herramienta para investigar el papel de STAT3 en diferentes vías de señalización .
Biología: En la investigación biológica, this compound se utiliza para estudiar los efectos de la inhibición de STAT3 en el crecimiento celular, la supervivencia y la diferenciación. Es particularmente útil en la investigación del cáncer para comprender los mecanismos de la oncogénesis mediada por STAT3 .
Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento de cánceres donde STAT3 está desregulado. Estudios preclínicos han demostrado que this compound puede inducir la apoptosis en las células cancerosas, lo que la convierte en una candidata prometedora para la terapia contra el cáncer .
Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo y la selección de fármacos para identificar posibles agentes terapéuticos dirigidos a STAT3. También se utiliza en el desarrollo de herramientas de diagnóstico para detectar la actividad de STAT3 en diversas enfermedades .
Mecanismo De Acción
STAT3-IN-3 ejerce sus efectos inhibiendo selectivamente la actividad de STAT3. STAT3 se activa por la señalización de citoquinas cuando los ligandos interleucina-6 o interleucina-11 se unen a un complejo receptor, lo que lleva al reclutamiento de quinasas Janus (JAK) que fosforilan y activan STAT3. El STAT3 activado se dimeriza y se transloca al núcleo, donde se une al ADN y regula la transcripción de genes diana involucrados en la proliferación celular, la supervivencia y la respuesta inmune. This compound inhibe este proceso al prevenir la fosforilación y activación de STAT3, bloqueando así sus vías de señalización aguas abajo .
Comparación Con Compuestos Similares
Compuestos Similares:
Stattic: Un inhibidor de molécula pequeña de STAT3 que previene su dimerización y unión al ADN.
S3I-201: Inhibe el dominio SH2 de STAT3, bloqueando su interacción con residuos de tirosina fosforilados.
BP-1-102: Un inhibidor permeable a las células que se dirige al dominio SH2 de STAT3.
Singularidad de STAT3-IN-3: this compound es único en su capacidad de dirigirse selectivamente a STAT3 con alta potencia y especificidad. A diferencia de otros inhibidores, this compound ha mostrado resultados prometedores en la inducción de la apoptosis en las células cancerosas, particularmente en el cáncer de mama. Su inhibición selectiva de STAT3 la convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .
Propiedades
IUPAC Name |
3-[4-(4-bromo-1,1-dioxo-1-benzothiophene-2-carbonyl)piperazine-1-carbonyl]-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN3O6S/c1-3-29(4-2)18-9-8-17-14-20(27(34)37-22(17)15-18)25(32)30-10-12-31(13-11-30)26(33)24-16-19-21(28)6-5-7-23(19)38(24,35)36/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVMMUZFAXTJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(S4(=O)=O)C=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)
![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)
![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)
![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)


![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3018745.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)
![6-tert-butyl-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3018751.png)
![Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3018752.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)
